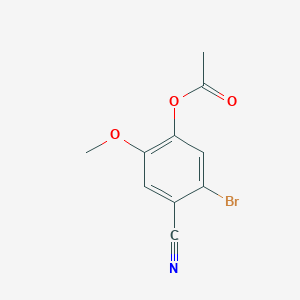

5-Bromo-4-cyano-2-methoxyphenyl acetate

説明

Contextual Overview of Brominated, Cyano-Substituted, and Methoxy-Functionalized Aryl Acetates in Organic and Medicinal Chemistry

The utility of 5-Bromo-4-cyano-2-methoxyphenyl acetate (B1210297) can be understood by examining the individual contributions of its functional components to the fields of organic and medicinal chemistry.

Brominated Aromatic Compounds: The presence of a bromine atom on an aromatic ring is a common strategy in pharmaceutical development. Bromine can alter the electronic properties of a molecule and enhance its binding affinity to biological targets. organic-chemistry.org Furthermore, brominated compounds are crucial intermediates in synthesis, where the bromine atom acts as an effective leaving group or a handle for carbon-carbon bond-forming reactions, such as Suzuki and other palladium-catalyzed cross-couplings. google.com They are also used as catalysts in the manufacturing of some pharmaceuticals. google.com

Cyano-Substituted Aromatics: The cyano (-C≡N) group is a strong electron-withdrawing group that significantly influences a molecule's reactivity and physical properties. Aryl nitriles are important structural motifs in dyes, agrochemicals, and electronic materials. alquds.edu In medicinal chemistry, the cyano group is a valuable precursor that can be converted into other functional groups like amines, carboxylic acids, or amides, allowing for extensive structural diversification. organic-chemistry.org Its ability to participate in hydrogen bonding can also be crucial for molecular recognition at receptor sites.

Methoxy-Functionalized Aromatics: The methoxy (B1213986) group (-OCH₃) is a frequently occurring feature in a vast number of natural products and approved pharmaceutical agents. chemrxiv.orggoogle.com It is an electron-donating group that can influence a molecule's metabolic stability by protecting a phenolic hydroxyl group from rapid oxidation. The methoxy group's size and ability to engage in hydrogen bonding can also play a vital role in the specific binding interactions between a drug and its target protein. sciencemadness.orgwikipedia.org

Aryl Acetates: In this context, the aryl acetate is an ester derived from a phenol (B47542). This functional group is of great importance in multi-step organic synthesis, where it often serves as a protecting group for the reactive phenolic hydroxyl. acs.orguchicago.edu By converting the phenol to an acetate ester, its acidic proton is masked, preventing unwanted reactions with bases or nucleophiles while other parts of the molecule are modified. google.comgoogleapis.com The acetate group can typically be removed under mild hydrolytic conditions to regenerate the phenol when desired. acs.org

Historical Perspective on the Emergence of 5-Bromo-4-cyano-2-methoxyphenyl Acetate as a Research Intermediate

The emergence of this compound as a research chemical is not linked to a singular historical discovery but rather to its utility as a key building block in the synthesis of complex, high-value molecules. Its development is intrinsically tied to the advancement of synthetic methodologies for creating targeted pharmaceutical agents.

This intermediate became particularly relevant with the development of non-steroidal mineralocorticoid receptor (MR) antagonists. One prominent example is the drug Finerenone, a treatment for cardiovascular and renal diseases. alquds.edu The core chemical structure of Finerenone is (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. alquds.edu The "4-cyano-2-methoxyphenyl" fragment is a major component of this drug, and intermediates like this compound are logical precursors for its synthesis.

Patents and publications detailing the synthesis of Finerenone and related compounds, such as those from the late 2000s and 2010s, highlight the need for specifically substituted phenyl building blocks. alquds.eduorientjchem.org In these synthetic routes, the bromine atom on the phenyl ring serves as a crucial handle for introducing the rest of the complex heterocyclic structure via cross-coupling reactions. Therefore, the historical emergence of this compound is that of a purpose-built intermediate, designed to streamline the synthesis of a specific class of modern therapeutic agents.

Significance of the Acetate Moiety in Chemical Transformations and Bioactivity Modulation

The acetate moiety in this compound plays a dual role, offering significant advantages in both synthetic chemistry and potential therapeutic applications.

Role in Chemical Transformations: The primary function of the acetate group in a synthetic context is to act as a protecting group for the phenolic hydroxyl. acs.orguchicago.edu Phenols are acidic and can interfere with many common organic reactions, especially those involving strong bases or organometallic reagents. By converting the phenol to an acetate ester, its reactivity is temporarily masked, allowing chemists to perform reactions on other parts of the molecule with high selectivity. google.comgoogleapis.com For instance, a Grignard reaction intended to react with the bromo- substituent would be quenched by an unprotected phenol. A patent for the synthesis of the related compound 5-bromo-2-methoxyphenol (B1267044) explicitly describes using an acetylation step to protect the hydroxyl group before performing a bromination reaction. sciencemadness.org The acetate group is stable under a variety of conditions but can be readily removed through hydrolysis with acid or base to regenerate the free phenol for subsequent reactions. acs.org

Scope and Objectives of Academic Research on this compound

The scope of academic and industrial research on this compound is centered on its application as a multi-functional synthetic intermediate. The strategic placement of four distinct functional groups provides a platform for convergent and efficient synthesis of complex molecular targets.

The primary objective of using this compound is to leverage its reactive sites for the construction of larger molecules, particularly pharmacologically active agents. The research utility of this intermediate can be broken down by its functional groups:

The Bromine Atom: Serves as a key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-nitrogen bonds. This is the most likely reaction pathway for incorporating the substituted phenyl ring into a larger heterocyclic system, as seen in the synthesis of Finerenone. alquds.eduorientjchem.org

The Cyano Group: Offers a point for chemical modification. It can be hydrolyzed to form a carboxylic acid or an amide, or it can be reduced to form a primary amine. These transformations allow for the introduction of new functionalities and opportunities for peptide coupling or other derivatizations.

The Acetate Group: As a protecting group, its removal unmasks the phenolic hydroxyl. The resulting phenol can then undergo O-alkylation (e.g., Williamson ether synthesis) or be converted into a triflate for further cross-coupling reactions, adding another layer of synthetic versatility.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 515832-53-8 |

| Molecular Formula | C₁₀H₈BrNO₃ |

| Molecular Weight | 270.08 g/mol |

| InChI Key | ASXPDEWOKWKDBJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=CC(=C(C=C1C#N)OC)Br |

Structure

3D Structure

特性

IUPAC Name |

(5-bromo-4-cyano-2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-6(13)15-10-4-8(11)7(5-12)3-9(10)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXPDEWOKWKDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C(=C1)Br)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246900 | |

| Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515832-53-8 | |

| Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515832-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 4 Cyano 2 Methoxyphenyl Acetate and Its Structural Analogs

Strategies for the Construction of the 2-Methoxyphenyl Acetate (B1210297) Core Bearing Cyano and Bromo Substituents

The construction of the core scaffold of 5-bromo-4-cyano-2-methoxyphenyl acetate involves the sequential or convergent introduction of four different substituents onto a benzene (B151609) ring. The order of these transformations is critical to achieving the desired substitution pattern due to the directing effects of the functional groups.

The synthesis of key precursors often begins with simpler, commercially available starting materials like o-methoxyphenol (guaiacol). A common strategy involves the protection of the reactive hydroxyl group before performing electrophilic aromatic substitution reactions such as halogenation. For instance, the phenolic hydroxyl group can be acetylated using acetic anhydride (B1165640) to form 2-methoxyphenyl acetate. google.com This step serves a dual purpose: it protects the hydroxyl group and modifies its electronic directing effect for subsequent reactions.

The introduction of the acetate and methoxy (B1213986) groups is fundamental to building the 2-methoxyphenyl acetate core.

Esterification: The acetate group is typically formed through the esterification of a corresponding phenol (B47542). While phenols react slowly with carboxylic acids, their reaction with more reactive acylating agents like acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) is more efficient. libretexts.org The reaction of a substituted 2-methoxyphenol with acetic anhydride is a direct method to introduce the acetate moiety. google.com To enhance the reactivity of the phenol, it can first be converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521). libretexts.org

Etherification: The methoxy group can be introduced via the etherification of a hydroxyl group. This is often accomplished early in the synthetic sequence, for example, by starting with a dihydroxybenzene derivative and selectively methylating one of the hydroxyl groups. The Williamson ether synthesis is a classic method, though other reagents and conditions can be employed. google.comgoogle.com Palladium-catalyzed etherification reactions have also been developed, expanding the scope and applicability of this transformation under milder conditions. frontiersin.org

| Functional Group | Method | Typical Reagents | Reference |

| Acetate | Esterification | Acetic anhydride, Acetyl chloride | google.comlibretexts.org |

| Methoxy | Etherification | Methyl iodide, Dimethyl sulfate | google.comgoogle.com |

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Cyano-Aryl Derivatives

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-carbon and carbon-heteroatom bonds, including the introduction of a cyano group onto an aromatic ring. These methods proceed under milder conditions and exhibit greater functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction. nih.gov The first palladium-catalyzed cyanation was reported by Takagi several decades ago, and since then, significant advances have been made to improve catalyst efficiency and reproducibility. nih.gov

The general catalytic cycle involves an aryl halide (or triflate) precursor, a palladium catalyst, a suitable ligand, and a cyanide source. Despite advances, catalyst deactivation by the cyanide ion, which can poison intermediates in the catalytic cycle, has been a persistent challenge. nih.gov The choice of cyanide source is also a critical consideration, balancing reactivity with safety and toxicity. While reagents like potassium cyanide (KCN) and zinc cyanide (Zn(CN)₂) are effective, they are highly toxic. nih.gov

A significant breakthrough in palladium-catalyzed cyanation was the introduction of potassium hexacyanoferrate(II), K₄[Fe(CN)₆], as a cyanide source. nih.govrsc.orgresearchgate.net This compound, a common anti-caking agent in food products, is substantially less toxic than simple alkali metal or zinc cyanides, offering a major safety advantage for both laboratory and industrial applications. nih.govresearchgate.netresearchgate.net

Pioneered by Beller and Weissman, this methodology allows for the efficient transfer of cyanide ions from the iron(II) center to an aryl halide. nih.govrsc.org The reaction is typically catalyzed by a palladium source, such as palladium(II) acetate (Pd(OAc)₂), in combination with a phosphine (B1218219) ligand, like 1,1'-bis(diphenylphosphino)ferrocene (dppf). tandfonline.comrsc.org All cyanide ions on the iron center can be transferred under optimized conditions. tandfonline.comrsc.org This method is applicable to a wide range of activated and deactivated aryl and heteroaryl bromides and chlorides, providing the corresponding nitriles in good to excellent yields. researchgate.netnih.govacs.org The use of K₄[Fe(CN)₆] often eliminates the need for expensive or complex ligands, making the process more economically attractive. researchgate.net

| Catalyst System Component | Example | Role | Reference |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Active catalyst precursor | tandfonline.comnih.gov |

| Ligand | dppf, PPh₃ | Stabilizes Pd center, facilitates catalytic cycle | tandfonline.comrsc.org |

| Cyanide Source | K₄[Fe(CN)₆] | Non-toxic source of cyanide ions | nih.govrsc.orgresearchgate.net |

| Base | Na₂CO₃, K₂CO₃ | Activates catalyst, facilitates reaction | researchgate.net |

| Solvent | Dioxane, DMF, Toluene | Solubilizes reactants | tandfonline.comresearchgate.net |

Multi-Step Synthetic Sequences Incorporating the 5-Bromo-4-cyano-2-methoxyphenyl Scaffold

The synthesis of this compound is inherently a multi-step process that combines the aforementioned reactions into a logical sequence. libretexts.orglibretexts.org A plausible synthetic route could commence with o-methoxyphenol.

Acetylation: The phenolic hydroxyl group of o-methoxyphenol is first protected by acetylation with acetic anhydride to yield 2-methoxyphenyl acetate. google.com

Bromination: Regioselective bromination of 2-methoxyphenyl acetate using bromine and an iron catalyst introduces the bromine atom at the 5-position, yielding 5-bromo-2-methoxyphenyl acetate. google.com The ortho,para-directing nature of both the methoxy and acetoxy groups directs the electrophile to this position.

Cyanation: The crucial cyano group is then installed via a palladium-catalyzed cross-coupling reaction. The 5-bromo-2-methoxyphenyl acetate is reacted with potassium hexacyanoferrate(II) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., dppf) to afford the target compound, this compound. tandfonline.comrsc.org

Alternative Deprotection/Functionalization: An alternative pathway might involve hydrolysis of the acetate group after bromination to yield 5-bromo-2-methoxyphenol (B1267044). google.com This intermediate could then undergo cyanation, followed by a final acetylation step. The choice of pathway depends on the compatibility of the functional groups with the reaction conditions at each stage.

The modularity of these synthetic steps allows for the creation of a variety of structural analogs by changing the starting materials or the sequence of reactions. For example, starting with a different substituted phenol or using different halogenating or acylating agents would lead to a diverse range of related compounds. researchgate.net

Chemo- and Regioselectivity Considerations in the Synthesis of Substituted Phenyl Acetates

Controlling chemo- and regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds to avoid the formation of undesired isomers and byproducts. mdpi.comnih.gov

Regioselectivity: In the synthesis of this compound, the key regiochemical challenge lies in the bromination step. The starting 2-methoxyphenyl acetate has two activating groups: a methoxy group (-OCH₃) and an acetoxy group (-OCOCH₃). Both are ortho,para-directors. The methoxy group is a stronger activator than the acetoxy group. The positions ortho and para to the methoxy group are C3, C5, and C1 (occupied). The positions ortho and para to the acetoxy group are C3 and C5. The confluence of these directing effects, along with steric considerations, strongly favors the substitution at the C5 position, which is para to the methoxy group and meta to the acetoxy group, leading to the desired 5-bromo isomer.

Scalability and Efficiency of Synthetic Routes for Research Applications

A plausible and efficient synthetic strategy for this compound would likely involve a multi-step process starting from a commercially available substituted phenol. The key is to select reactions for each step that are known to be robust and scalable.

Potential Scalable Synthetic Pathways

A logical approach to the synthesis of this compound on a research scale (milligrams to grams) would involve the sequential functionalization of a suitable phenol precursor. The order of these steps is crucial for maximizing yield and avoiding unwanted side reactions. A likely sequence would involve:

Bromination of a methoxyphenol derivative.

Cyanation of the resulting aryl bromide.

Acetylation of the phenolic hydroxyl group.

Each of these steps can be accomplished using various reagents and conditions, with some being more amenable to scale-up than others.

Scalable Bromination of Phenolic Compounds

The regioselective introduction of a bromine atom onto a phenol ring is a critical step. For research applications requiring gram quantities, the ideal method should be high-yielding, selective, and use readily available, safe reagents.

One highly efficient and scalable method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The use of para-toluenesulfonic acid (pTsOH) as a catalyst can enhance the regioselectivity, particularly for ortho-bromination of para-substituted phenols. mdpi.com This method is often performed in common organic solvents like ethyl acetate, and the reaction can be completed in a relatively short time. mdpi.com

Another scalable approach utilizes hydrogen bromide (HBr) in the presence of a sterically hindered sulfoxide. ccspublishing.org.cn This method is advantageous due to the low cost of HBr and the high regioselectivity it offers. ccspublishing.org.cn The reaction can be scaled up to at least a 50 mmol scale with consistent results. ccspublishing.org.cn

| Bromination Method | Reagents | Typical Scale | Advantages | Disadvantages |

| NBS/pTsOH | N-Bromosuccinimide, para-Toluenesulfonic acid | Gram scale | High selectivity for ortho-bromination, mild conditions. mdpi.com | NBS can be expensive for very large scales. |

| HBr/Sulfoxide | Hydrogen bromide, Sterically hindered sulfoxide | Up to 50 mmol | Inexpensive reagents, high regioselectivity, scalable. ccspublishing.org.cn | Requires careful control of stoichiometry. ccspublishing.org.cn |

Interactive Data Table: Comparison of Scalable Bromination Methods

Efficient Cyanation of Aryl Bromides

The conversion of an aryl bromide to a nitrile is a key transformation in the synthesis of this compound. Palladium- or nickel-catalyzed cyanation reactions are generally the most efficient and scalable methods.

A highly effective and scalable system for the palladium-catalyzed cyanation of aryl halides has been developed using acetone (B3395972) cyanohydrin as the cyanide source. acs.org This method is performed under homogeneous conditions, which allows for better reaction control and reproducibility on a larger scale. acs.org The reaction has been successfully demonstrated on a 400 g scale. acs.org

Nickel-catalyzed cyanations also offer a scalable and cost-effective alternative to palladium. acs.org These reactions can also utilize acetone cyanohydrin and are suitable for a broad range of aryl bromides. acs.org The use of zinc cyanide (Zn(CN)₂) is another common and effective cyanide source in palladium-catalyzed reactions, often proceeding under mild, aqueous conditions which simplifies workup and improves safety. acs.org

| Cyanation Method | Catalyst/Reagents | Typical Scale | Advantages | Disadvantages |

| Palladium-catalyzed | [Pd(cinnamyl)Cl]₂/XPhos, Acetone cyanohydrin, DIPEA | Up to 400 g | Homogeneous, highly scalable, broad substrate scope. acs.org | Palladium catalysts can be expensive. |

| Nickel-catalyzed | NiCl(o-tolyl)(TMEDA)/dppf, Acetone cyanohydrin, DIPEA | Gram scale | Cost-effective alternative to palladium. acs.org | May have a more limited substrate scope than palladium. |

| Palladium-catalyzed (aqueous) | Pd catalyst, Zn(CN)₂, THF/H₂O | Up to 10 mmol | Mild, aqueous conditions, avoids toxic cyanide salts. acs.org | May require longer reaction times. |

Interactive Data Table: Comparison of Scalable Cyanation Methods

Scalable Acetylation of Phenols

The final step in the synthesis is the acetylation of the phenolic hydroxyl group. This is generally a high-yielding and straightforward reaction. For research applications, several efficient and scalable methods are available.

A common and highly effective method is the use of acetic anhydride. This reaction can often be performed without a solvent or with a minimal amount of an inert solvent. mdpi.com The reaction can be accelerated using microwave irradiation, which can significantly reduce reaction times and improve efficiency, especially for hindered or deactivated phenols. researchgate.net For multi-gram scale synthesis, traditional heating with a catalyst such as expansive graphite (B72142) can also be employed, offering an environmentally friendly and reusable catalyst system. niscpr.res.in

| Acetylation Method | Reagents/Conditions | Typical Scale | Advantages | Disadvantages |

| Acetic Anhydride (Neat) | Acetic anhydride, 60 °C | Multi-gram | Solvent-free, simple workup, high yields. mdpi.com | May require heating for less reactive phenols. |

| Microwave-assisted | Acetic anhydride, Iodine (catalyst) | Gram scale | Rapid reaction times, high yields, suitable for hindered phenols. researchgate.net | Requires specialized microwave equipment. |

| Catalytic Acetylation | Acetic anhydride, Expansive graphite | Multi-gram | Reusable catalyst, environmentally friendly. niscpr.res.in | May require longer reaction times than microwave method. |

Interactive Data Table: Comparison of Scalable Acetylation Methods

Chemical Reactivity and Derivatization Strategies of 5 Bromo 4 Cyano 2 Methoxyphenyl Acetate

Transformations Involving the Bromo Substituent

The bromo group attached to the aromatic ring is a versatile handle for introducing a wide array of substituents through various chemical reactions.

While nucleophilic aromatic substitution (SNAr) reactions are generally less facile on electron-rich aromatic rings, the presence of the electron-withdrawing cyano group can facilitate such transformations under specific conditions. The displacement of the bromide ion by a nucleophile can lead to the formation of new carbon-heteroatom or carbon-carbon bonds. The success of these reactions often depends on the nature of the nucleophile and the reaction conditions employed.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent on 5-bromo-4-cyano-2-methoxyphenyl acetate (B1210297) makes it an ideal substrate for such transformations. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organoboron reagent with an organic halide. researchgate.net 5-Bromo-4-cyano-2-methoxyphenyl acetate can be expected to react with various aryl or vinyl boronic acids or their esters to yield biaryl or styrenyl derivatives, respectively. The general reaction scheme involves an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron compound and reductive elimination to afford the coupled product and regenerate the catalyst. tcichemicals.com

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo-1,2,3-triazine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 97 |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.gov This reaction typically proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net this compound can be coupled with various alkynes to produce substituted arylalkynes, which are valuable intermediates in organic synthesis.

Table 2: Representative Sonogashira Coupling of Aryl Bromides

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromoindole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 88 |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide range of primary and secondary amines to form arylamines. beilstein-journals.org The reaction of this compound with various amines in the presence of a suitable palladium catalyst and a strong base would be expected to yield the corresponding N-substituted aniline (B41778) derivatives.

Reactions at the Cyano Group

The cyano group is a versatile functional group that can undergo a variety of transformations, providing access to different functionalities.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. lumenlearning.comlibretexts.orglibretexts.org Acid-catalyzed hydrolysis typically proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. libretexts.org The initially formed imidic acid tautomerizes to an amide, which can be further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org Alkaline hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile, ultimately leading to the formation of a carboxylate salt and ammonia (B1221849). libretexts.org The choice of reaction conditions can often allow for the selective formation of either the amide or the carboxylic acid. researchgate.net

Reduction: The cyano group can be reduced to a primary amine using various reducing agents. organic-chemistry.org Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and borane (B79455) complexes. google.com The resulting aminomethyl group can serve as a key building block for the synthesis of more complex molecules.

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions to form various heterocyclic rings. mdpi.com For instance, [3+2] cycloaddition reactions with 1,3-dipoles such as azides can lead to the formation of tetrazoles. These reactions are often promoted by Lewis acids or proceed under thermal conditions. The synthesis of various nitrogen-containing heterocycles can be achieved through different cycloaddition strategies involving the cyano group.

Modifications of the Acetate Functionality

The acetate group in this compound can be readily modified, primarily through hydrolysis.

Deacetylation: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol (B47542), 2-bromo-5-hydroxy-4-methoxybenzonitrile. This deprotection step is often necessary to enable further reactions at the phenolic hydroxyl group, such as etherification or esterification with different acyl groups.

Table 3: General Conditions for Deacetylation

| Substrate | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Aryl Acetate | HCl or H₂SO₄ | Water/Alcohol | Heat | Aryl Hydroxide |

Ester Hydrolysis and Transesterification

The acetate group is a primary site for initial modifications, offering straightforward pathways to phenols or alternative ester derivatives.

Ester Hydrolysis: The hydrolysis of the acetate ester to the corresponding phenol, 5-bromo-4-cyano-2-methoxyphenol, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions. Basic hydrolysis, typically employing alkali metal hydroxides such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium, proceeds via a nucleophilic acyl substitution mechanism. The presence of electron-withdrawing cyano and bromo groups on the aromatic ring can facilitate this reaction by stabilizing the phenoxide intermediate.

Transesterification: This process allows for the conversion of the acetate ester into other ester functionalities by reaction with a different alcohol in the presence of an acid or base catalyst. researchgate.net For instance, reacting this compound with a higher alcohol (e.g., butanol) under acidic conditions (e.g., sulfuric acid) or with a base catalyst (e.g., sodium butoxide) can yield the corresponding butyl ester. The efficiency of transesterification can be influenced by the nature of the incoming alcohol and the reaction conditions. biofueljournal.comresearchgate.net The use of catalysts like lanthanide triflates has been shown to significantly accelerate the methanolysis of aryl esters. researchgate.net The reaction is often driven to completion by removing the lower-boiling alcohol byproduct (in this case, ethanol (B145695) from the acetate group) by distillation.

The table below summarizes typical conditions for these transformations.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | NaOH (aq), heat | 5-Bromo-4-cyano-2-methoxyphenol |

| Transesterification | R'OH, H₂SO₄ or NaOR', heat | 5-Bromo-4-cyano-2-methoxyphenyl R'-oate |

Acyl Group Transformations

Beyond simple hydrolysis or transesterification, the acyl group can be transformed into other functionalities, expanding the synthetic utility of the parent molecule.

One important transformation is ammonolysis , which is the reaction of the ester with ammonia to form an amide. youtube.com This reaction typically requires heating the ester in a sealed vessel with aqueous or alcoholic ammonia. wikipedia.org The product of this reaction would be acetamide (B32628) and the valuable 5-bromo-4-cyano-2-methoxyphenol. A related reaction, aminolysis , involves the reaction with primary or secondary amines to yield N-substituted amides and the phenol. acs.orgnih.gov The rate of aminolysis of aryl acetates is influenced by the basicity and structure of the amine. acs.org

Acyl group transfer to other nucleophiles is also a key strategy. The reactivity of substituted phenyl acetates in acyl transfer reactions is well-documented, with the reaction rate being sensitive to the electronic nature of both the nucleophile and the phenolate (B1203915) leaving group. rsc.orgnih.govacs.orgacs.org

The following table outlines representative acyl group transformations.

| Transformation | Reagents and Conditions | Key Products |

| Ammonolysis | NH₃ (aq. or alcoholic), heat | 5-Bromo-4-cyano-2-methoxyphenol, Acetamide |

| Aminolysis | R'R''NH, heat | 5-Bromo-4-cyano-2-methoxyphenol, N,N-R',R''-acetamide |

Alterations of the Methoxy (B1213986) Group

The methoxy group is another key site for modification, offering pathways to phenolic derivatives and analogs with altered electronic and steric properties.

Demethylation Strategies

Cleavage of the methyl-aryl ether bond to unmask the corresponding phenol is a crucial transformation in natural product synthesis and medicinal chemistry. This can be achieved using a variety of reagents.

Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond upon heating. libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. libretexts.org

Lewis acids are also potent reagents for demethylation. Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl methyl ethers, often at low temperatures. researchgate.net Other Lewis acids like aluminum chloride can also be employed, sometimes leading to selective cleavage in poly-methoxy compounds. nih.gov More recently, organophotoredox catalysis has emerged as a chemoselective method for the deprotection of phenolic ethers. chemrxiv.org

| Demethylation Method | Typical Reagents | Product |

| Strong Acid Cleavage | HBr or HI, heat | 4-Bromo-5-cyano-benzene-1,2-diol derivative |

| Lewis Acid Cleavage | BBr₃, CH₂Cl₂, low temp. | 4-Bromo-5-cyano-benzene-1,2-diol derivative |

| Oxidative Deprotection | Nitroxyl radical catalyst, PIFA | 4-Bromo-5-cyano-benzene-1,2-diol derivative |

Analog Generation through Methoxy Scan Approaches

In medicinal chemistry, a "methoxy scan" involves systematically replacing or repositioning methoxy groups on a lead molecule to probe structure-activity relationships (SAR). researchgate.net The methoxy group can influence a molecule's biological activity through several mechanisms, including altering its conformation, solubility, and electronic properties, as well as providing a site for metabolic attack or crucial hydrogen bond interactions with biological targets. nih.govresearchgate.netnih.gov

Starting from this compound, a methoxy scan could involve the synthesis of analogs where the methoxy group is:

Removed: Synthesizing the analog without the methoxy group.

Relocated: Preparing isomers with the methoxy group at other available positions on the benzene (B151609) ring.

Replaced: Substituting the methoxy group with other alkoxy groups (e.g., ethoxy, isopropoxy) or functional groups with different electronic or steric properties (e.g., hydroxyl, trifluoromethoxy).

These systematic modifications can provide valuable insights into the role of the methoxy substituent for a given biological activity, guiding the design of more potent and selective compounds. acs.org

Synthesis of Advanced Intermediates and Functional Derivatives Incorporating the 5-Bromo-4-cyano-2-methoxyphenyl Motif

The 5-bromo-4-cyano-2-methoxyphenyl scaffold is a valuable building block for the synthesis of more complex molecules, leveraging the reactivity of the bromine atom and the cyano group.

The bromine atom is particularly amenable to transition-metal-catalyzed cross-coupling reactions. uzh.chresearchgate.netnih.govrwth-aachen.de For example, Suzuki, Stille, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, introducing aryl, vinyl, or alkynyl substituents at the 5-position. Similarly, Buchwald-Hartwig amination can be used to install nitrogen-based functionalities. These reactions provide a powerful toolkit for elaborating the core structure.

The cyano group also offers a range of synthetic possibilities. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used as a handle for the construction of heterocyclic rings.

Furthermore, the electron-deficient nature of the aromatic ring, enhanced by the cyano and bromo substituents, can make it susceptible to nucleophilic aromatic substitution (SNAr), potentially allowing for the displacement of the bromide by strong nucleophiles under certain conditions. libretexts.orgnih.govyoutube.comnih.gov

Design and Synthesis of Novel Heterocyclic Systems

The functional groups of the 5-bromo-4-cyano-2-methoxyphenyl motif can be strategically employed in cyclization reactions to construct novel heterocyclic systems.

For instance, after hydrolysis of the acetate to the corresponding phenol and transformation of the bromo group (e.g., to an alkyne via Sonogashira coupling), an intramolecular cyclization could lead to the formation of a substituted benzofuran. The synthesis of benzofurans from ortho-alkoxy phenyl ketones is a well-established strategy. nih.govresearchgate.netnih.govresearchgate.netchemistryviews.org In a hypothetical sequence, the acetate could be hydrolyzed, and the resulting phenol could be acylated. Subsequent demethylation and intramolecular cyclization could furnish a heterocyclic core.

The cyano group is also a versatile precursor for heterocycle synthesis. Intramolecular cyclization reactions involving a cyano group and a suitably positioned nucleophile are common strategies for building fused ring systems. researchgate.netmdpi.comnih.govrsc.orgmdpi.com For example, if a nucleophilic group is introduced at the 5-position (replacing the bromine), it could potentially cyclize onto the cyano group to form a fused pyrimidine (B1678525) or related heterocycle.

Preparation of Hybrid Molecules for Enhanced Research Utility

The strategic derivatization of this compound serves as a cornerstone for the development of novel hybrid molecules. These hybrid constructs, which integrate the core scaffold of the parent molecule with other pharmacophores or functional moieties, are instrumental in advancing various research domains, including medicinal chemistry and materials science. The chemical architecture of this compound, featuring a reactive bromine atom, an electron-withdrawing cyano group, and an acetate ester, offers multiple avenues for synthetic modification. Key strategies for its incorporation into hybrid molecules primarily revolve around palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, leveraging the inherent reactivity of its functional groups.

One of the most powerful and versatile methods for the derivatization of aryl halides is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the bromine-substituted carbon of this compound and a variety of organoboron compounds. The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it an ideal choice for the synthesis of complex hybrid molecules. nobelprize.orgmdpi.comlibretexts.org For instance, coupling with arylboronic acids can introduce diverse aromatic systems, while the use of alkenyl- or alkylboron reagents can append unsaturated or saturated hydrocarbon chains, respectively. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. nobelprize.org

The following table illustrates a hypothetical reaction scheme for the synthesis of a biaryl hybrid molecule utilizing a Suzuki-Miyaura coupling reaction.

Table 1: Hypothetical Suzuki-Miyaura Coupling for Hybrid Molecule Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ (Tetrakis) | K₂CO₃ (Potassium carbonate) | Toluene | 4-Cyano-2-methoxy-5-phenylphenyl acetate |

| This compound | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ (Cesium carbonate) | Dioxane | 4-Cyano-2-methoxy-5-(pyridin-3-yl)phenyl acetate |

Another viable strategy for the derivatization of this compound is nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing cyano group ortho to the bromine atom can activate the aromatic ring towards attack by nucleophiles. libretexts.org In an SNAr reaction, a potent nucleophile displaces the bromide leaving group. This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.orgnih.gov This approach allows for the introduction of a wide range of heteroatom-containing functional groups, such as amines, thiols, and alkoxides, thereby enabling the creation of hybrid molecules with diverse physicochemical properties.

The feasibility and rate of an SNAr reaction are highly dependent on the nature of the nucleophile and the reaction conditions. For example, the reaction with a primary or secondary amine could lead to the formation of a substituted aniline derivative, a common scaffold in many biologically active compounds.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions for Hybrid Molecule Synthesis

| Reactant 1 | Nucleophile | Base (if applicable) | Solvent | Potential Product |

| This compound | Morpholine | K₂CO₃ (Potassium carbonate) | DMF | 4-Cyano-2-methoxy-5-(morpholino)phenyl acetate |

| This compound | Sodium thiophenoxide | - | DMSO | 4-Cyano-2-methoxy-5-(phenylthio)phenyl acetate |

Furthermore, the acetate group on the parent molecule can be readily hydrolyzed under basic or acidic conditions to yield the corresponding phenol. This phenolic hydroxyl group can then serve as a handle for further derivatization, such as etherification or esterification, to link the core structure to other molecular fragments, thus expanding the repertoire of accessible hybrid molecules. The cyano group also presents opportunities for chemical transformation, including hydrolysis to a carboxylic acid or reduction to an amine, providing additional points for conjugation in the synthesis of complex molecular architectures.

Through the judicious application of these derivatization strategies, this compound can be effectively utilized as a versatile building block for the rational design and synthesis of sophisticated hybrid molecules with tailored properties for a multitude of research applications.

No Published Data on the Biological Activities of this compound

Following a comprehensive search of available scientific literature and databases, no published research or data was found concerning the biological activities of the chemical compound this compound.

The specific areas of investigation, including its anticancer potential, effects on cell cycle progression, induction of apoptosis, interaction with microtubule dynamics, and antimicrobial properties, have not been detailed in any accessible in vitro or preclinical studies for this particular compound.

While research exists for structurally related compounds containing bromo, cyano, or methoxyphenyl groups, this information cannot be extrapolated to this compound without direct experimental evidence. The instructions for this article specified a sole focus on the named compound, and no scientific studies are available to populate the requested sections on its biological and molecular mechanisms.

Therefore, it is not possible to generate an article detailing the biological activities of this compound as per the requested outline.

Biological Activities and Molecular Mechanisms in Vitro and Preclinical Studies

Assessment of Antimicrobial Properties (Antibacterial and Antifungal Activity)

Efficacy against Fungal Pathogens

Currently, there is a lack of specific data in the public domain detailing the in vitro antifungal efficacy of 5-Bromo-4-cyano-2-methoxyphenyl acetate (B1210297) against common fungal pathogens. While research into related chemical structures, such as substituted benzonitriles and phenyl acetates, has indicated potential antifungal properties, direct experimental evidence for this specific compound is not available. General studies on related nitriles have shown that their antifungal activity can be influenced by the nature and position of substituents on the benzene (B151609) ring. For instance, the presence of electron-withdrawing groups can sometimes enhance antifungal effects. However, without specific studies on 5-Bromo-4-cyano-2-methoxyphenyl acetate, its antifungal profile remains uncharacterized.

Evaluation of Analgesic Activity in Preclinical Pain Models

There is no specific information available from preclinical studies to confirm the analgesic activity of this compound. While some benzonitrile (B105546) derivatives have been investigated for their effects on the central nervous system and have shown sedative or analgesic properties, these findings cannot be directly extrapolated to the compound . nih.gov Preclinical pain models, such as the hot plate test, tail-flick test, and formalin-induced paw licking test, are essential for evaluating the potential of a compound to alleviate pain. The absence of such data for this compound means its potential as an analgesic agent is yet to be determined.

Enzyme Inhibition Studies and Pharmacological Target Identification

The interaction of small molecules with enzymes is a critical aspect of drug discovery, often revealing the mechanism of action and potential therapeutic applications.

There are no publicly available in vitro assay results that specifically quantify the inhibitory activity of this compound against cyclooxygenase enzymes (COX-1 and COX-2). Research on structurally related compounds has shown that the substitution pattern on the phenyl ring plays a crucial role in both the potency and selectivity of COX inhibition. For example, certain diaryl heterocycles with specific substitutions have demonstrated selective COX-2 inhibition. nih.gov However, without direct experimental data, such as IC50 values, the COX inhibitory profile of this compound remains unknown.

Specific studies evaluating this compound as a Factor XIa inhibitor or its potential in anticoagulant research are not present in the available scientific literature. Factor XIa is a target of interest for the development of new anticoagulants with a potentially lower risk of bleeding compared to traditional therapies. The discovery of small molecules that can effectively and selectively inhibit this enzyme is an active area of research. The potential of this compound in this area has not been explored.

There is no published research on the interaction of this compound with other enzymes, including acetylcholinesterase. Acetylcholinesterase inhibitors are a class of drugs used in the treatment of Alzheimer's disease. The inhibitory activity of compounds towards this enzyme is often evaluated using in vitro assays. nih.gov The potential for this compound to interact with this or other enzymes has not been reported.

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

Due to the absence of biological activity data for this compound, no specific structure-activity relationship (SAR) studies have been conducted for this compound and its analogs. SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. Such studies typically involve synthesizing and testing a series of related compounds to identify key structural features responsible for the observed effects. For instance, studies on other substituted phenyl compounds have shown that the presence and position of bromo, cyano, and methoxy (B1213986) groups can significantly impact their interaction with biological targets. acs.org However, without a defined biological activity for the parent compound, a systematic SAR exploration is not feasible.

Impact of Bromine Substitution on Biological Activity

In studies of N-substituted carboxamide analogues of 8-carboxamidocyclazocine (B1251197), replacing a distal phenyl group with a bromide atom resulted in a significant shift in receptor binding affinity. nih.gov Specifically, this substitution led to an 8-fold and 3-fold reduction in binding affinity for μ and δ opioid receptors, respectively, but concurrently increased the binding affinity for the κ opioid receptor by 5-fold. nih.gov This demonstrates that bromine substitution can introduce receptor selectivity.

Furthermore, research on N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides has shown that bromination can enhance cytotoxic effects. The 4-brominated derivatives of 2,5-dimethoxyanilines were identified as particularly potent compounds, suggesting that the strategic placement of a bromine atom can significantly increase the antitumor activity of a molecule. nih.gov Studies on biphenyl-methanone derivatives also indicated that compounds with a bromide substituent were among the most active against Mycobacterium tuberculosis in vitro. researchgate.net

Table 1: Effect of Bromine Substitution on Biological Activity in Analogous Compounds

| Compound Class | Observed Effect of Bromination | Reference |

|---|---|---|

| 8-Carboxamidocyclazocine Analogues | Altered opioid receptor selectivity: decreased μ and δ affinity, increased κ affinity. | nih.gov |

| N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides | Enhanced cytotoxic activity against tumor cell lines. | nih.gov |

| Biphenyl-methanone Derivatives | Increased activity against Mycobacterium tuberculosis. | researchgate.net |

Role of Cyano and Methoxy Groups in Ligand-Receptor Interactions

The cyano (C≡N) and methoxy (-OCH₃) groups are critical functional moieties that significantly influence how a ligand interacts with its biological target. Their electronic properties and potential for forming non-covalent bonds are key determinants of binding affinity and specificity.

The cyano group is strongly electron-withdrawing and can play an essential role in the proper positioning of a ligand within a receptor's binding site. taylorandfrancis.comnih.gov It can form hydrogen bonds with amino acid residues, which helps to anchor the molecule in an optimal orientation for biological activity. taylorandfrancis.com The versatility of the cyano group allows it to participate in various intermolecular interactions, including polar interactions and tetrel bonds, which can contribute to strong noncovalent bonding with a receptor. taylorandfrancis.comnih.gov However, the position of the cyano group is crucial; in certain aryl-substituted compounds, a 2-cyanophenyl group has been shown to diminish cellular activity, indicating that its placement can be unfavorable for certain interactions. taylorandfrancis.com

The methoxy group, in contrast, can influence receptor binding through steric and electronic effects. In a series of opioid receptor ligands, the addition of a 4'-methoxy group to the N-((4′-phenyl)-phenethyl) substituent of 8-carboxamidocyclazocine led to a four-fold increase in binding affinity for μ and δ opioid receptors. nih.gov Similarly, studies on 2,5-dimethoxyphenethylamines have shown that extending the 4-alkoxy-group generally increased binding affinities at serotonin (B10506) 5-HT₂A and 5-HT₂C receptors. frontiersin.org The methoxy group can also be critical for cytotoxic activity, as seen in studies of N-(5-methoxyphenyl) methoxybenzenesulphonamides, where 2,5-dimethoxy substitution patterns were found in the most potent compounds. nih.gov

Table 2: Influence of Cyano and Methoxy Groups on Ligand-Receptor Interactions in Structurally Related Molecules

| Functional Group | Observed Role in Molecular Interactions | Compound Class Example | Reference |

|---|---|---|---|

| Cyano (C≡N) | Properly positions ligand via hydrogen-bond formation with amino acid residues. | Quinoline derivatives | taylorandfrancis.com |

| Methoxy (-OCH₃) | Increased binding affinity for μ and δ opioid receptors. | 8-Carboxamidocyclazocine Analogues | nih.gov |

| Methoxy (-OCH₃) | Increased binding affinities at 5-HT₂A and 5-HT₂C receptors. | 2,5-Dimethoxyphenethylamines | frontiersin.org |

| Methoxy (-OCH₃) | Contributes to potent cytotoxicity. | N-(5-methoxyphenyl) methoxybenzenesulphonamides | nih.gov |

Influence of the Acetate Moiety on Bioavailability and Metabolism (preclinical context)

The bioavailability of phenolic compounds is often limited due to factors such as low aqueous solubility, poor stability in the gastrointestinal tract, and rapid metabolism. researchgate.netnih.gov An acetate moiety, which forms an ester with the phenolic hydroxyl group, is a common prodrug strategy used to overcome these limitations.

In its native form, a phenolic compound may be too polar to efficiently cross cellular membranes. mdpi.com The conversion of a hydroxyl group to an acetate ester masks this polarity, thereby increasing the lipophilicity of the molecule. This enhanced lipophilicity can facilitate absorption across the intestinal membrane via passive diffusion. mdpi.com

Once absorbed into the bloodstream, the acetate group can be hydrolyzed by esterase enzymes present in the plasma and various tissues, releasing the active phenolic compound. researchgate.netmdpi.com This metabolic conversion regenerates the parent molecule, allowing it to exert its biological effects. Therefore, the acetate moiety can be viewed as a temporary modification that improves the delivery of the active compound to its site of action. The chemical structure of a phenolic compound is a primary determinant of its absorption rate, and esterification is a key method for modulating this property. nih.gov

Table 3: Preclinical Rationale for Acetylation of Phenolic Compounds

| Parameter | Effect of Acetate Moiety (Esterification) | Underlying Mechanism | Reference |

|---|---|---|---|

| Lipophilicity | Increased | Masking of the polar phenolic hydroxyl group. | mdpi.com |

| Membrane Permeability | Potentially Enhanced | Improved ability to cross biological membranes via passive diffusion. | mdpi.com |

| Metabolism | Acts as a prodrug | Hydrolyzed by esterase enzymes to release the active phenolic compound after absorption. | researchgate.net |

| Bioavailability | Potentially Increased | Overcomes poor absorption associated with the parent phenolic compound. | researchgate.netnih.gov |

Cellular Pathway Modulation and Signaling Cascade Analysis (e.g., cAMP, Src-FAK-Rho GTPase)

The structural features of this compound suggest potential interactions with key cellular signaling pathways that regulate a wide range of physiological processes. While direct studies are not available, analysis of related compounds provides insight into possible mechanisms of action.

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a fundamental second messenger system that mediates cellular responses to a variety of extracellular stimuli. frontiersin.orgcusabio.com It is regulated by G-protein-coupled receptors (GPCRs), adenylyl cyclase, and phosphodiesterases (PDEs). cusabio.com Small molecules can modulate this pathway by interacting with any of these components. For instance, some substituted phenethylamine (B48288) and amphetamine compounds have been shown to activate TAAR1, a GPCR, and generate cAMP as a result. wikipedia.org Furthermore, inhibitors of PDE enzymes, which degrade cAMP, can elevate intracellular cAMP levels and have been explored for therapeutic effects in conditions like pulmonary fibrosis. acs.org

The Src-FAK-Rho GTPase signaling cascade is central to the regulation of cell adhesion, migration, and cytoskeletal organization. biologists.com Src and Focal Adhesion Kinase (FAK) are non-receptor tyrosine kinases that can be activated by signals from integrins and GPCRs. nih.gov The active FAK-Src complex can, in turn, regulate the activity of Rho family GTPases, such as RhoA and Rac1. biologists.com This pathway is critical in coordinating the dynamic changes required for cell movement. nus.edu.sg Studies have demonstrated that antagonists of Src and FAK can inhibit smooth muscle contraction, indicating that small molecules can effectively modulate this pathway. nih.gov A structurally related compound, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to inhibit cancer cell migration by regulating MAPK and NF-κB signaling pathways, which often crosstalk with pathways like Src-FAK-Rho. nih.gov

Table 4: Overview of Relevant Signaling Pathways and Potential Modulation

| Pathway | Key Functions | Potential Modulation Mechanism | Reference |

|---|---|---|---|

| cAMP Signaling Pathway | Metabolism, gene transcription, cell fate, muscle contraction. | Interaction with GPCRs or inhibition of PDE enzymes, altering intracellular cAMP levels. | frontiersin.orgcusabio.comacs.org |

| Src-FAK-Rho GTPase Pathway | Cell adhesion, cytoskeletal rearrangement, cell migration, mechanotransduction. | Inhibition or activation of Src or FAK tyrosine kinases, leading to downstream effects on Rho GTPase activity. | biologists.comnih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of "5-Bromo-4-cyano-2-methoxyphenyl acetate (B1210297)." By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise placement of each atom within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the methoxy (B1213986) and acetate groups. The aromatic region would likely display two doublets, characteristic of a 1,2,4,5-tetrasubstituted benzene (B151609) ring. The proton ortho to the bromine atom and meta to the cyano group would appear at a distinct chemical shift compared to the proton ortho to the methoxy group and meta to the acetate. The methoxy and acetate methyl groups would each exhibit a singlet, with the acetate methyl protons typically appearing slightly downfield due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide evidence for all ten carbon atoms in the molecule. The spectrum would show signals for the two methyl carbons (methoxy and acetate), the carbonyl carbon of the acetate group, the carbon of the cyano group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the various substituents (bromo, cyano, methoxy, and acetoxy groups). For instance, the carbon atom attached to the bromine would be expected to show a signal at a lower field, while the carbon attached to the methoxy group would be shifted upfield.

Predicted NMR Data:

| Proton (¹H) NMR | Carbon (¹³C) NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 7.8 | Aromatic-C | 110 - 155 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Quaternary Aromatic-C | 115 - 150 |

| Acetate (-COCH₃) | 2.2 - 2.4 | Cyano (-CN) | 115 - 120 |

| Carbonyl (-C=O) | 168 - 172 | ||

| Methoxy (-OCH₃) | 55 - 60 | ||

| Acetate (-CH₃) | 20 - 25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of "5-Bromo-4-cyano-2-methoxyphenyl acetate," as well as to gain insight into its structure through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 270.08 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 natural abundance. This results in the molecular ion peak (M⁺) appearing as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), which is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron impact (EI) ionization would likely lead to characteristic fragmentation of the parent molecule. Common fragmentation pathways would include the loss of the acetyl group (CH₃CO) as a ketene (B1206846) (CH₂=C=O), resulting in a significant fragment ion. Another potential fragmentation would be the cleavage of the ester bond, leading to the loss of the entire acetate group. Further fragmentation could involve the loss of a methyl radical from the methoxy group or the elimination of the cyano group.

Expected Fragmentation Pattern:

| Fragment Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 270/272 |

| [M - CH₂CO]⁺ | Loss of ketene | 228/230 |

| [M - OCOCH₃]⁺ | Loss of acetate group | 211/213 |

| [M - CH₃]⁺ | Loss of a methyl radical | 255/257 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in "this compound." The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule.

The IR spectrum of this compound would exhibit several characteristic absorption bands. A sharp and strong absorption band is expected in the region of 2220-2260 cm⁻¹, which is indicative of the C≡N stretching vibration of the cyano group. The presence of the acetate group would be confirmed by a strong absorption band for the carbonyl (C=O) stretch, typically appearing around 1760-1770 cm⁻¹ for a phenyl acetate. Additionally, C-O stretching vibrations associated with the ester and ether linkages would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

The aromatic nature of the compound would be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which typically appear in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Frequencies:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Cyano (-C≡N) | Stretching | 2220 - 2260 |

| Acetate (C=O) | Carbonyl Stretching | 1760 - 1770 |

| Phenyl Acetate (C-O) | Ester C-O Stretching | 1180 - 1220 |

| Methoxy (C-O) | Ether C-O Stretching | 1020 - 1080 |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 |

| Aromatic (C-H) | Stretching | > 3000 |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds and Derivatives

X-ray diffraction analysis of single crystals allows for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous three-dimensional model of the molecule. For related phenyl acetate derivatives, the acetate group is often observed to be non-coplanar with the phenyl ring. nih.gov

Based on the crystal structures of analogous compounds, it can be inferred that the bulky bromine atom and the methoxy group would influence the orientation of the adjacent acetate and cyano substituents. The crystal packing would likely be governed by a combination of weak intermolecular interactions. These could include dipole-dipole interactions arising from the polar cyano and carbonyl groups, as well as van der Waals forces.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interactions

There is no available research detailing molecular docking studies performed with 5-Bromo-4-cyano-2-methoxyphenyl acetate (B1210297).

No studies have been published that predict the binding modes or affinities of 5-Bromo-4-cyano-2-methoxyphenyl acetate with any protein targets. While structurally related compounds have been docked to sites like the colchicine-binding site of tubulin to evaluate potential antimitotic activity, this specific analysis has not been reported for the title compound.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Information regarding molecular dynamics simulations to analyze the conformational flexibility, stability of ligand-protein complexes, or solvent interactions of this compound is absent from the scientific literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

No quantum chemical calculations, such as Density Functional Theory (DFT) studies, have been published for this compound. These calculations would typically be used to determine its electronic properties, molecular orbital energies (HOMO/LUMO), electrostatic potential, and predict its chemical reactivity, but such data is not currently available.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Profiling in Preclinical Research

There are no publicly accessible reports on the in silico ADMET profiling of this compound. These predictive studies are vital in early-stage drug discovery to estimate a compound's pharmacokinetic properties, but this information has not been disclosed for this specific chemical entity.

Advanced Research Directions and Future Perspectives on 5 Bromo 4 Cyano 2 Methoxyphenyl Acetate

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of research into 5-Bromo-4-cyano-2-methoxyphenyl acetate (B1210297) and its derivatives is intrinsically linked to the development of efficient and sustainable synthetic routes. While classical methods for the synthesis of substituted aromatic compounds are well-established, future efforts could focus on the adoption of greener and more efficient technologies.

Key Future Research Areas:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and ease of scalability. The application of flow chemistry to the synthesis of 5-Bromo-4-cyano-2-methoxyphenyl acetate could lead to higher yields, reduced reaction times, and minimized waste generation.

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Future research could explore the enzymatic synthesis of functionalized phenols and their derivatives, potentially offering highly selective and environmentally benign routes to key intermediates of this compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This methodology could be explored for the late-stage functionalization of the aromatic ring, allowing for the rapid generation of a diverse library of derivatives.

| Methodology | Potential Advantages for Synthesis of this compound Derivatives | Challenges |

|---|---|---|

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, higher yields, reduced waste. | Initial setup costs, potential for clogging with solid byproducts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel bond formations. | Requires specialized equipment, potential for side reactions. |

Exploration of Untapped Biological Targets and Therapeutic Applications

The structural motifs present in this compound, particularly the brominated methoxyphenyl group, are found in a variety of biologically active compounds. This suggests that the compound could interact with a range of biological targets and may have therapeutic potential. For instance, studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which also contain a brominated methoxy-substituted ring, have demonstrated potent cytotoxic effects against cancer cell lines through the inhibition of tubulin polymerization. nih.govsemanticscholar.org

Potential Areas of Investigation:

Anticancer Activity: Drawing parallels from related brominated methoxyphenyl compounds, a primary avenue of research should be the evaluation of this compound's antiproliferative activity against a panel of cancer cell lines. nih.gov Mechanistic studies could then be undertaken to determine if it, like related molecules, targets the microtubule network. nih.govsemanticscholar.org

Enzyme Inhibition: The cyanophenol scaffold is a known pharmacophore in the design of inhibitors for various enzymes. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, making it a valuable component for molecular recognition at an enzyme's active site.

Proteomics Research: The mention of this compound as a specialty product for proteomics research suggests its potential use as a chemical probe. scbt.com The acetate group could function as a reporter that is cleaved by cellular esterases, releasing the core molecule to interact with its target proteins.

Design and Synthesis of Highly Potent and Selective Derivatives as Chemical Probes

A key application of novel small molecules is their use as chemical probes to interrogate biological systems. This compound serves as an excellent starting point for the design and synthesis of more potent and selective derivatives for this purpose.

Strategies for Derivative Design:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is crucial. This would involve the synthesis of analogues with modifications at the bromine, cyano, methoxy (B1213986), and acetate positions to understand how these changes affect biological activity and selectivity.

Introduction of Reporter Groups: For use as chemical probes, derivatives can be synthesized that incorporate reporter tags, such as fluorophores or biotin, to enable visualization and pull-down experiments, respectively.

Photoaffinity Labeling: The incorporation of a photoreactive group, such as an azide (B81097) or a diazirine, would allow for the creation of photoaffinity probes. Upon photoactivation, these probes can form a covalent bond with their target protein, enabling its identification and characterization.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical biology. These computational tools can be leveraged to accelerate the design and optimization of derivatives of this compound.

Applications of AI and ML:

Predictive Modeling: Machine learning algorithms can be trained on existing datasets of halogenated compounds and their biological activities to build predictive models. These models can then be used to screen virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold and a set of desired biological activities, it can generate novel derivatives that are predicted to be highly potent and selective.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be performed on a series of synthesized derivatives to develop mathematical models that correlate chemical structure with biological activity. These models can provide valuable insights into the key structural features required for activity and guide the design of future generations of compounds.

| Technique | Application to this compound Research | Expected Outcome |

|---|---|---|

| Predictive Modeling | Screening of virtual libraries of derivatives. | Prioritization of candidates for synthesis, reducing time and cost. |

| De Novo Design | Generation of novel molecular structures with desired properties. | Discovery of highly potent and selective compounds. |

| QSAR | Correlation of chemical structure with biological activity. | Identification of key structural features for activity, guiding future design. |

Collaborative Research Opportunities and Interdisciplinary Approaches

The full potential of this compound can only be realized through collaborative and interdisciplinary research. The complexity of modern chemical biology and drug discovery necessitates the integration of expertise from various fields.

Opportunities for Collaboration:

Academia-Industry Partnerships: Collaborations between academic research groups with expertise in synthetic chemistry and chemical biology, and pharmaceutical companies with resources for high-throughput screening and preclinical development, can accelerate the translation of basic research findings.

Consortia of Researchers: The formation of research consortia bringing together synthetic chemists, biochemists, cell biologists, and computational scientists can foster a synergistic environment for tackling the multifaceted challenges of probe and drug development.

Open Science Initiatives: Sharing data and research findings through open science platforms can stimulate broader engagement from the scientific community and lead to new and unexpected discoveries related to the biological activities and applications of this compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-4-cyano-2-methoxyphenyl acetate with high purity?

A stepwise approach is advised:

- Bromination and methoxy introduction : Start with a phenol derivative (e.g., 2-methoxyphenol). Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, as seen in analogous brominated methoxy compounds .

- Cyano group installation : Utilize a Sandmeyer reaction or palladium-mediated cyanation on the brominated intermediate, ensuring compatibility with the methoxy group .

- Acetylation : Protect the hydroxyl group via acetylation using acetic anhydride and a catalyst (e.g., H₂SO₄), a method validated for structurally related aryl acetates . Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the final product with >95% purity.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Key characterization steps include:

- ¹H NMR : Identify the methoxy (-OCH₃) singlet at δ 3.8–3.9 ppm, acetate methyl protons at δ 2.1–2.3 ppm, and deshielded aromatic protons due to electron-withdrawing groups (Br, CN) .

- ¹³C NMR : Confirm the acetate carbonyl (δ 168–170 ppm) and nitrile carbon (δ 115–120 ppm) .

- Mass spectrometry (MS) : Look for the molecular ion peak [M+H]⁺ matching the theoretical molecular weight (C₁₀H₈BrNO₃: ~286.04 g/mol) and fragmentation patterns consistent with bromine isotopic signatures .

- Melting point : Compare observed values (e.g., 92–96°C for similar brominated acetophenones) with literature data .

Advanced Research Questions

Q. What experimental strategies optimize the use of this compound in palladium-catalyzed cross-coupling reactions?

- Reactivity considerations : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. However, the electron-withdrawing cyano and methoxy groups may reduce oxidative addition efficiency. Use Pd(PPh₃)₄ or XPhos-based catalysts to enhance reactivity .

- Solvent and base selection : Employ polar aprotic solvents (e.g., DMF) with mild bases (K₂CO₃) to avoid ester hydrolysis. Monitor reaction progress via TLC or GC-MS to prevent over-coupling .

- Competing pathways : The acetate group may undergo transesterification; pre-protection with a tert-butyl group or use of non-nucleophilic bases (e.g., Cs₂CO₃) is recommended .

Q. How should researchers resolve contradictions in reported reactivity data for brominated aromatic esters in nucleophilic substitution reactions?

Contradictions often arise from: